molecular formula C9H15NS B13878468 3-Propylsulfanylmethyl-cyclobutanecarbonitrile

3-Propylsulfanylmethyl-cyclobutanecarbonitrile

Cat. No.: B13878468
M. Wt: 169.29 g/mol
InChI Key: OXXUKXODBWCFRN-UHFFFAOYSA-N
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Description

3-Propylsulfanylmethyl-cyclobutanecarbonitrile is an organic compound with the molecular formula C9H15NS. It is a derivative of cyclobutanecarbonitrile, featuring a propylsulfanylmethyl group attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylsulfanylmethyl-cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with a propylsulfanylmethylating agent. One common method is the nucleophilic substitution reaction where cyclobutanecarbonitrile reacts with propylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Propylsulfanylmethyl-cyclobutanecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, aprotic solvents (DMF, DMSO).

Major Products Formed

Scientific Research Applications

3-Propylsulfanylmethyl-cyclobutanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propylsulfanylmethyl-cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, forming stable complexes that inhibit or modulate their activity. The propylsulfanylmethyl group can enhance the compound’s binding affinity and specificity for its target, leading to more effective inhibition or modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propylsulfanylmethyl-cyclobutanecarbonitrile is unique due to the presence of the propylsulfanylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

3-(propylsulfanylmethyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C9H15NS/c1-2-3-11-7-9-4-8(5-9)6-10/h8-9H,2-5,7H2,1H3

InChI Key

OXXUKXODBWCFRN-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1CC(C1)C#N

Origin of Product

United States

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